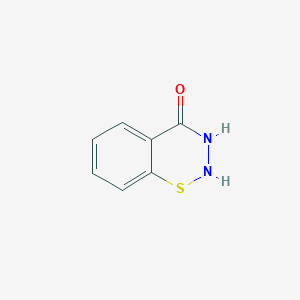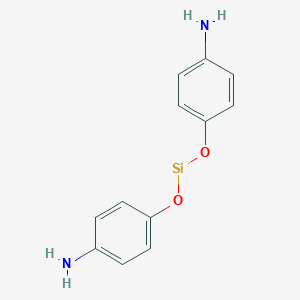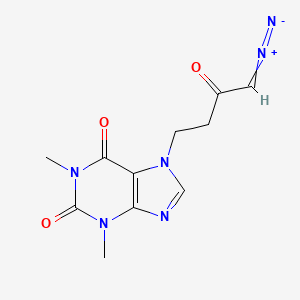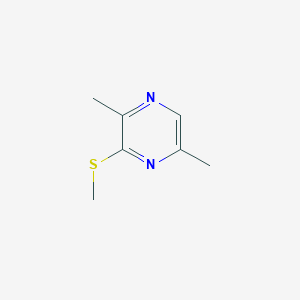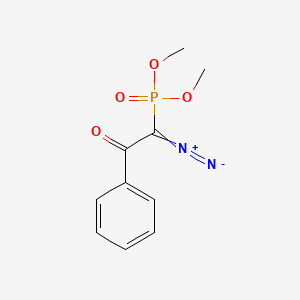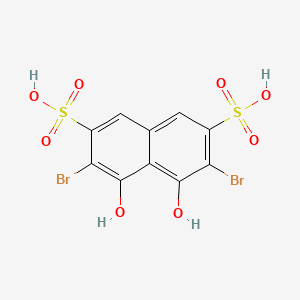
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine, hydroxyl, and sulfonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid typically involves the bromination of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Dihydroxynaphthalene-3,6-disulfonic acid
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid
- Chromotropic acid disodium salt dihydrate
Uniqueness
3,6-Dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its non-brominated counterparts. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
58425-38-0 |
|---|---|
Formule moléculaire |
C10H6Br2O8S2 |
Poids moléculaire |
478.1 g/mol |
Nom IUPAC |
3,6-dibromo-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H6Br2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20) |
Clé InChI |
KYTVCGKUYXDZAD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)Br)O)O)Br)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


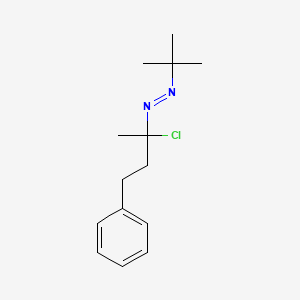


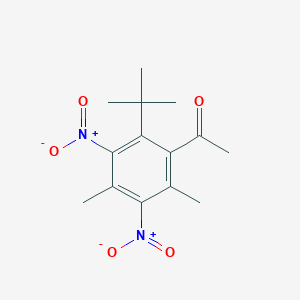
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)
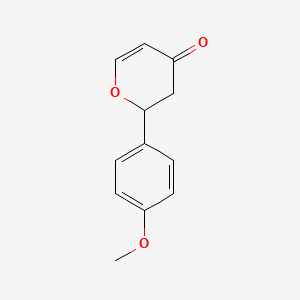

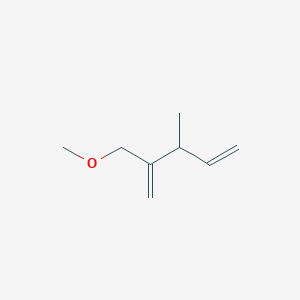
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)
